Vanadium stannide

Thermochemistry Intermetallic thermodynamics High-temperature calorimetry

For researchers requiring A15 superconductors with maximum thermodynamic stability, V₃Sn (ΔHf = -21.7 ± 1.4 kJ/mol atoms) outperforms Nb₃Sn by 43% and offers a uniquely tunable Tc spanning >13 K via controlled quenching. • Tc tunable from 4.10 K (equilibrium) to 17.9 K (metastable) - the widest window in any binary A15 compound. • Phase-pure cubic A15 (Pm-3n) available as powder, pieces, or sputtering targets at 2N-5N purity. • Essential reference material for Ni(V) UBM failure analysis; enables calibrated SEM-EDS and XRD protocols for flip-chip reliability QA.

Molecular Formula SnV3
Molecular Weight 271.53 g/mol
Cat. No. B13811248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium stannide
Molecular FormulaSnV3
Molecular Weight271.53 g/mol
Structural Identifiers
SMILES[V].[V].[V].[Sn]
InChIInChI=1S/Sn.3V
InChIKeyICVJFYCDBNXDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Stannide (V₃Sn) Technical Procurement Guide: A15 Intermetallic Phase Identity, Specifications, and Comparator Landscape


Vanadium stannide (CAS 12040-03-8), primarily encountered as the V₃Sn intermetallic phase, belongs to the A15 (Cr₃Si-prototype, Pm-3n space group) family of compounds that also includes the widely known superconductors Nb₃Sn, V₃Si, and V₃Ga [1]. The binary V–Sn system contains two equilibrium intermetallic compounds: V₃Sn (cubic A15, composition range 20–21 at.% Sn) and VSn₂ (CuMg₂-type structure, Sn-34.0 at.% V, formerly designated V₂Sn₃) [2]. A metastable hexagonal D0₁₉ polymorph of V₃Sn (P6₃/mmc) also exists [2]. V₃Sn is commercially available in research and bulk quantities at purities ranging from 99% (2N) to 99.999% (5N) in powder, pieces, and sputtering target forms, with the cubic A15 phase (mp-21342) having a DFT-calculated density of 7.37 g/cm³ and a formation energy of −0.071 eV/atom (energy above hull = 0.000 eV, indicating thermodynamic stability on the convex hull) [1].

A15 intermetallic phase identity with reported thermodynamic stability context
Processing-dependent superconducting transition for structure-property studies
Mechanical instability profile (negative C₄₄) for lattice dynamics research

Why Vanadium Stannide (V₃Sn) Cannot Be Generically Substituted by Nb₃Sn, V₃Si, or V₃Ga in Critical Research and Industrial Contexts


Despite sharing the A15 crystal structure with its higher-profile analogs Nb₃Sn (Tc ≈ 18 K), V₃Si (Tc ≈ 17 K), and V₃Ga (Tc ≈ 14.2 K), V₃Sn exhibits a fundamentally different combination of thermodynamic stability, mechanical behavior, and phase formation kinetics that precludes direct substitution [1]. V₃Sn possesses a significantly more negative standard enthalpy of formation (−21.7 ± 1.4 kJ/mol atoms) than its niobium counterpart Nb₃Sn (−15.2 ± 2.3 kJ/mol atoms) [1]. Furthermore, in Sn-rich reaction environments such as solder-metallization interfaces, VSn₂ forms preferentially and rapidly as the predominant intermetallic phase, while the V₃Sn phase is virtually absent under kinetically limited conditions—a phase selection behavior unique to the V–Sn system that has no parallel in Nb–Sn or V–Si diffusion couples [2]. These quantitative divergences in thermodynamic driving force and phase formation pathway mean that selecting V₃Sn versus an alternative A15 compound is not an interchangeable procurement decision; it carries specific, measurable consequences for phase stability, processing window, and functional performance.

Thermodynamic stability V₃Sn’s reported formation enthalpy may shift phase stability compared to Nb₃Sn under thermal processing.
Tc tunability Fixed-Tc A15 analogs (Nb₃Sn, V₃Si, V₃Ga) may not provide the processing-dependent Tc window needed for structure-property investigations.
Mechanical instability Stable A15 compounds (V₃Si, V₃Ge) lack the negative C₄₄ profile relevant for lattice instability research.

Vanadium Stannide (V₃Sn) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Standard Enthalpy of Formation: V₃Sn Exhibits 43% More Negative ΔH°f Than Nb₃Sn, Indicating Superior Thermodynamic Stability

High-temperature direct synthesis calorimetry at 1473 ± 2 K reveals that V₃Sn has a standard enthalpy of formation of −21.7 ± 1.4 kJ/mol atoms, which is approximately 43% more negative (i.e., more exothermic) than that of Nb₃Sn at −15.2 ± 2.3 kJ/mol atoms [1]. This quantitatively establishes that V₃Sn is thermodynamically more stable relative to its constituent elements than its niobium-based structural analog. Among the broader family of transition-metal stannides measured in the same study, V₃Sn also demonstrates greater stability than Ru₃Sn₇ (−18.7 ± 1.4 kJ/mol atoms), Ir₅Sn₇ (−15.0 ± 1.9 kJ/mol atoms), and IrSn₂ (−12.9 ± 1.6 kJ/mol atoms), though it is less exothermic than Zr₅Sn₃ (−71.2 ± 2.5 kJ/mol atoms) and Pd₃Sn (−57.8 ± 1.9 kJ/mol atoms) [1].

Enthalpy of Formation
Head-to-head
V₃Sn −21.7 ± 1.4 vs Nb₃Sn −15.2 ± 2.3 kJ/mol atoms (Δ ≈ 6.5 kJ/mol more exothermic)
Reported thermodynamic stability context
Supports phase stability screening
Thermochemistry Intermetallic thermodynamics High-temperature calorimetry Phase stability

Superconducting Transition Temperature: V₃Sn Offers a Unique Processing-Tunable Tc Window Spanning 4.1 K to 17.9 K, Unlike Fixed-Tc A15 Analogs

The superconducting transition temperature (Tc) of V₃Sn is uniquely processing-dependent among the A15 stannides and silicides. In its equilibrium cubic A15 state, V₃Sn exhibits a relatively low Tc of 4.10 K (resistivity ratio = 5.78) [2]. However, when V–Sn alloys containing 20–30 at.% Sn are subjected to rapid quenching at rates exceeding 10⁶ K/s followed by tempering, a metastable stoichiometric β-phase A15 structure forms with Tc values reaching 12.3–17.9 K [1]. This wide Tc window—from 4.1 K to 17.9 K depending on processing—contrasts sharply with the relatively fixed Tc values of the primary comparators: Nb₃Sn at ~18 K (stable across a range of bronze-process conditions) [3], V₃Si at 16.7–17.3 K [4], and V₃Ga at ~14.2 K in its optimized form [5]. The ability to tune Tc across a >13 K range via controlled quenching and tempering provides V₃Sn with a processing-mediated functional versatility that none of its A15 analogs can match [1]. Additionally, single-phase V₃Sn diffusion coatings can achieve superconducting transformation temperatures comparable to V₃Si (~17 K) with critical current densities of 1 × 10⁴ to 6 × 10⁵ A/cm² at 26 kOe [6].

Superconducting Tc
Cross-study comparable
V₃Sn: 4.10 K (equilibrium) → 12.3–17.9 K (quenched); Nb₃Sn ~18 K, V₃Si ~17 K, V₃Ga ~14.2 K
Reported processing-dependent Tc context
Supports structure-property studies
Superconductivity A15 compounds Metastable phases Rapid solidification

Mechanical Stability Fingerprint: V₃Sn Exhibits a Uniquely Negative C₄₄ Elastic Constant (−19.41 GPa), Distinguishing It From All Stable A15 Siblings

First-principles density functional theory (DFT) calculations reveal that V₃Sn is mechanically unstable in its cubic A15 structure, characterized by a negative elastic constant C₄₄ = −19.41 GPa [1]. This violates the Born mechanical stability criterion for cubic crystals (C₄₄ > 0) and indicates an intrinsic elastic instability against shear deformation. In contrast, the isostructural V₃Si and V₃Ge compounds are calculated to be mechanically stable with all positive elastic constants, and the entire family of V–Si compounds (V₃Si, VSi₂, V₅Si₃, V₆Si₅) satisfies the Born stability criteria [2]. This mechanical instability of V₃Sn is not a mere computational artifact; it is consistent with experimental observations of phonon mode softening and structural phase transition tendencies in V₃Sn, including a second-order Jahn-Teller-driven structural transformation [1]. The negative C₄₄ thus serves as a quantitative, computable material fingerprint that fundamentally differentiates V₃Sn from V₃Si and V₃Ge.

Elastic Constant C₄₄
Cross-study comparable
V₃Sn C₄₄ = −19.41 GPa (unstable); V₃Si, V₃Ge > 0 GPa (mechanically stable)
Reported mechanical stability profile
Supports lattice instability research
Elastic properties DFT calculations Mechanical stability A15 intermetallics

Normal-State Resistivity Power-Law Exponent: V₃Sn Follows Tʳ (r = 1.05–1.64) Versus Nb₃Sn's T², Indicating Distinct Electron-Phonon Scattering Mechanisms

Precise resistivity measurements between Tc and 300 K on β-W-type V₃Sn reveal that the normal-state resistivity varies approximately as Tʳ over the temperature range 20–50 K, with the exponent r falling in the range 1.05–1.64 [1]. This is in direct and quantifiable contrast to Nb₃Sn, for which the resistivity in the same low-temperature regime follows a T² power law [1]. A semi-empirical resistivity expression is shown to describe V₃Sn's behavior closely at all temperatures, and a saturation effect—particularly pronounced in ternary derivatives like V₃Sn₀.₅Al₀.₅ and V₂.₄Ti₀.₆Sn—is observed [1]. The resistivity magnitude of hexagonal Ti₃Sn is noted to be similar to V₃Sn, but Ti₃Sn obeys a T².⁸⁵ variation from 20–50 K, further highlighting the distinctiveness of the V₃Sn exponent range [1]. This divergence in the temperature power-law exponent reflects fundamentally different electron-phonon scattering characteristics between V₃Sn and Nb₃Sn, consistent with their disparate superconducting properties and lattice dynamics [1].

Resistivity Exponent
Head-to-head
V₃Sn ρ ∝ Tʳ, r = 1.05–1.64; Nb₃Sn r = 2 (20–50 K)
Reported electron-phonon scattering context
Transport signature for quality control
Electrical resistivity Electron-phonon scattering Normal-state transport A15 superconductors

Spontaneous Interfacial V₃Sn Formation in Microelectronic Solder Joints: A Unique Phase Evolution Pathway Not Observed for Nb₃Sn or V₃Si

In flip-chip solder joint architectures employing Al/Ni(V)/Cu under-bump metallization (UBM) with electroless Ni(P)-immersion gold (ENIG) surface finish, thermal aging at 170°C causes the as-deposited Ni(V) diffusion barrier layer to convert into a porous, fine-grained V₃Sn intermetallic compound (IMC) layer [1]. This conversion is driven by Au from the ENIG finish and results in electrical resistance degradation exceeding one order of magnitude after 400 hours for SAC-405 solder joints, and degradation more than 50 times faster for eutectic Pb-Sn solder joints on ENIG compared to Cu-SOP surface finish [1][2]. The formation of V₃Sn in this context is a specific consequence of the V–Sn reaction thermodynamics within the constrained Ni–V–Sn ternary system at solder-relevant temperatures, where V₃Sn is in equilibrium with Ni₃Sn₂, Ni₂V, and the σ phase at 600°C, and the ternary phase Sn(NiₓV₁₋ₓ)₃ (x = 0.33–0.67) coexists with V₃Sn [3]. This spontaneous V₃Sn formation pathway is unique to V-containing UBM systems; no analogous Nb₃Sn or V₃Si formation is observed in comparable microelectronic interconnect degradation scenarios.

Spontaneous IMC Formation
Class-level
V₃Sn forms from Ni(V) UBM on ENIG at 170°C; resistance degrades >10× after 400 h
Reported degradation pathway context
Data to verify; reference material context
Microelectronics reliability Flip-chip packaging Intermetallic compounds Diffusion barrier degradation

Vanadium Stannide (V₃Sn) Optimal Application Scenarios Grounded in Verified Quantitative Differentiation


High-Temperature Structural Intermetallic and Coating Applications Leveraging Superior Thermodynamic Stability

For applications requiring an A15 intermetallic with maximum thermodynamic stability against decomposition—such as high-temperature coatings, diffusion barriers in aggressive thermal environments, or precursor materials for multi-component alloy design—V₃Sn is the quantitatively preferable choice over Nb₃Sn. Its standard enthalpy of formation (−21.7 ± 1.4 kJ/mol atoms) is 43% more exothermic than Nb₃Sn's (−15.2 ± 2.3 kJ/mol atoms), providing a wider thermodynamic stability window at elevated temperatures [1]. This advantage is directly relevant to Ti-alloy development, where both Sn and V are critical alloying elements and the Sn–V thermodynamic database underpins computational alloy design [1].

Tunable Superconducting Device and Fundamental Condensed Matter Research Platform

V₃Sn is uniquely suited as a research platform for studying processing–structure–property relationships in A15 superconductors, because its Tc can be deliberately tuned from 4.10 K (equilibrium) to as high as 17.9 K (metastable, rapidly quenched) by controlling solidification rate and thermal history [2]. No other A15 compound offers a Tc window spanning >13 K accessible through a single binary composition. Furthermore, V₃Sn can be processed into thin, flexible superconducting ribbons via melt-spinning at cooling rates of 10³–10⁶ K/s, as described in US Patent 4,339,508, enabling format flexibility for device integration [3].

Microelectronic Failure Analysis Reference Material for Ni(V) UBM Reliability Engineering

V₃Sn is the definitive reference compound for failure analysis laboratories and reliability engineers investigating Ni(V)-based under-bump metallization degradation in flip-chip packages. Its spontaneous formation as a porous fine-grained IMC at 170°C aging—driven by Au diffusion from ENIG surface finishes—is the root cause of electrical resistance degradation exceeding one order of magnitude within 400 hours [4]. Well-characterized V₃Sn reference samples (phase-pure, with known resistivity ratio and XRD pattern) are essential for calibrating SEM-EDS, FIB-TEM, and XRD-based failure identification protocols in microelectronics quality assurance workflows.

Lattice Instability and Structural Phase Transition Research

For condensed matter physicists and materials theorists studying elastic instabilities, soft phonon modes, and martensitic transformations in intermetallic compounds, V₃Sn offers a unique test case. Its DFT-calculated negative elastic constant (C₄₄ = −19.41 GPa) makes it the only mechanically unstable member among the well-known V₃M (M = Si, Ge, Sn) A15 family [5]. Combined with its experimentally observed phonon softening and second-order Jahn-Teller structural phase transition behavior, V₃Sn serves as an ideal model compound for validating first-principles predictions of lattice dynamics and for investigating the coupling between elastic instability and superconductivity in A15 systems [5].

Application
Selection Property
Validation Focus
High-temperature coatings & alloy design
Thermodynamic stability profile
Phase integrity at elevated temperatures
Superconducting structure-property studies
Processing-dependent Tc window
Quenching & tempering effects on Tc
Microelectronic failure analysis
V₃Sn IMC reference material
Failure identification protocol calibration
Lattice instability & phase transition research
Negative C₄₄ elastic constant
Born stability criteria & phonon softening
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